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Compound of Interest

Compound Name:
1-(Morpholin-3-yl)propan-2-one

hydrochloride

CAS No.: 1461715-62-7

Cat. No.: B1378679

Get Quote

Executive Summary: The Structural Dichotomy
In medicinal chemistry, the morpholine ring is a privileged pharmacophore renowned for

improving the aqueous solubility and metabolic stability of drug candidates. However, the exact

point of attachment of a functional side chain fundamentally dictates the molecule's chemical

identity and reactivity.

When comparing 1-(morpholin-3-yl)propan-1-one and 1-(morpholin-4-yl)propan-1-one, we are

not merely looking at positional isomers; we are comparing two entirely different functional

classes:

Morpholin-3-yl propanone is an ngcontent-ng-c567981813="" _nghost-ng-c1980439775=""

class="inline ng-star-inserted">

-amino ketone. The propanone group is attached to a carbon atom (C3), leaving the
secondary amine (N4) free. It is a highly reactive, bifunctional molecule.
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Morpholin-4-yl propanone (commonly known as 4-propionylmorpholine) is a tertiary

amide[1]. The propanone group is attached directly to the morpholine nitrogen (N4),

fundamentally altering the electronic landscape of both the nitrogen and the carbonyl group.

Understanding the causality behind their divergent reactivity is critical for designing robust

synthetic routes and predicting in vivo metabolic stability.

Electronic Profiling & Causality of Reactivity
The reactivity of these two scaffolds is governed by the presence or absence of electronic

delocalization (resonance).

The Amide System: 1-(Morpholin-4-yl)propan-1-one
In the morpholin-4-yl derivative, the lone pair of electrons on the nitrogen atom is conjugated

with the adjacent carbonyl

orbital. This resonance (

) has two profound effects:

Suppressed Electrophilicity: The carbonyl carbon is significantly less electrophilic than a

standard ketone. It is highly resistant to mild nucleophiles (like Grignard reagents or NaBH

).

Neutralized Basicity: The nitrogen lone pair is tied up in the amide bond, rendering the

morpholine nitrogen non-basic and non-nucleophilic. It will not readily form salts with weak

acids.

The Bifunctional System: 1-(Morpholin-3-yl)propan-1-
one
In the morpholin-3-yl derivative, the carbonyl group is isolated from the nitrogen lone pair by a

sigma bond.

High Electrophilicity: The ketone retains its full electrophilic character and is highly

susceptible to nucleophilic attack[2].
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Active Amine: The secondary amine retains its basicity (pKa ~8.3) and nucleophilicity,

making the molecule prone to N-alkylation, N-acylation, and even spontaneous self-

condensation (dimerization to pyrazine derivatives) if not stored as a stable hydrochloride

salt.

Quantitative Data Presentation
The table below summarizes the core physicochemical and reactive differences between the

two scaffolds, providing a quick-reference guide for synthetic planning.

Property
1-(Morpholin-3-yl)propan-
1-one

1-(Morpholin-4-yl)propan-
1-one

Chemical Classification -Amino Ketone Tertiary Amide

Nitrogen Basicity (pKa) ~8.0 - 8.5 (Basic) < 0 (Non-basic)

Carbonyl IR Stretch (

)

~1715 cm

(Strong, sharp)

~1640 - 1650 cm

(Lower frequency due to

resonance)

Carbonyl Electrophilicity High Low

Susceptibility to Reduction Readily reduced by NaBH

Requires harsh conditions

(LiAlH

, reflux)

-Proton Acidity
High (Prone to

enolization/racemization)

Moderate (Requires strong

bases like LDA)

Mechanistic Visualization
The following diagram illustrates the divergent synthetic pathways dictated by the electronic

environments of the two scaffolds.
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Divergent synthetic pathways of morpholin-3-yl vs morpholin-4-yl propanones based on core

reactivity.

Self-Validating Experimental Protocols
To demonstrate the practical implications of these reactivity profiles, below are two field-proven,

step-by-step methodologies tailored to the specific electronic nature of each compound.

Protocol A: Chemoselective Reduction of 1-(Morpholin-
3-yl)propan-1-one
Objective: Reduce the highly electrophilic ketone to a secondary alcohol while preserving the

secondary amine.

Preparation: Dissolve 1-(morpholin-3-yl)propan-1-one (1.0 eq) in anhydrous methanol (0.2

M) under an inert argon atmosphere.

Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality:

Low temperatures prevent unwanted side reactions, such as the nucleophilic secondary
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amine attacking another molecule's ketone (dimerization).

Reagent Addition: Add sodium borohydride (NaBH

, 1.2 eq) portion-wise over 15 minutes. Causality: NaBH

is a mild hydride source that selectively attacks the highly electrophilic ketone carbonyl but is
not strong enough to cleave the morpholine ring.

Reaction Monitoring (Self-Validation): Stir for 2 hours at room temperature. Validate

completion via FT-IR spectroscopy. The reaction is complete when the sharp C=O stretch at

~1715 cm

disappears, replaced by a broad O-H stretch at ~3300 cm

.

Workup: Quench with saturated aqueous NH

Cl to destroy excess hydride. Extract with dichloromethane, dry over Na

SO

, and concentrate in vacuo.

Protocol B: Alpha-Alkylation of 1-(Morpholin-4-
yl)propan-1-one
Objective: Functionalize the alpha-carbon of the amide via enolate chemistry[3].

Preparation: Dissolve 1-(morpholin-4-yl)propan-1-one (1.0 eq) in anhydrous THF (0.1 M)

under a strict argon atmosphere.

Enolization: Cool to -78 °C using a dry ice/acetone bath. Dropwise add Lithium

diisopropylamide (LDA, 1.1 eq). Causality: Because the amide carbonyl is resonance-

stabilized, it is not electrophilic enough to be attacked by the bulky LDA. Instead, LDA acts

purely as a strong base to deprotonate the

-protons, forming a stable lithium enolate.
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Electrophile Addition: After 45 minutes of stirring at -78 °C, add the alkylating agent (e.g.,

benzyl bromide, 1.2 eq) dropwise.

Propagation: Allow the reaction to slowly warm to room temperature over 3 hours to drive the

S

2 alkylation to completion.

Validation & Workup (Self-Validation): Quench with water and extract with ethyl acetate.

Validate the product via

H NMR. Successful

-alkylation is confirmed by the disappearance of the simple ethyl triplet/quartet pattern and
the emergence of a complex multiplet at the

-position due to the newly introduced stereocenter.

Strategic Applications in Drug Development
When designing a synthetic route or optimizing a hit compound:

Choose the morpholin-4-yl (amide) scaffold when you require metabolic stability, resistance

to nucleophiles, and a non-basic nitrogen to avoid hERG liability or unwanted salt formation.

Choose the morpholin-3-yl (ketone) scaffold when you need a versatile building block for

further functionalization (e.g., reductive amination to form diamines, or Grignard additions to

form tertiary alcohols)[2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1-(4-Morpholinyl)-1-Propanon 97% | Sigma-Aldrich [sigmaaldrich.com]

2. 1-(morpholin-3-yl)ethan-1-ol (2103954-12-5) for sale [vulcanchem.com]

3. mdpi.com [mdpi.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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